Cas no 109332-87-8 (1-(2-bromo-1-methoxyethyl)-3-chlorobenzene)

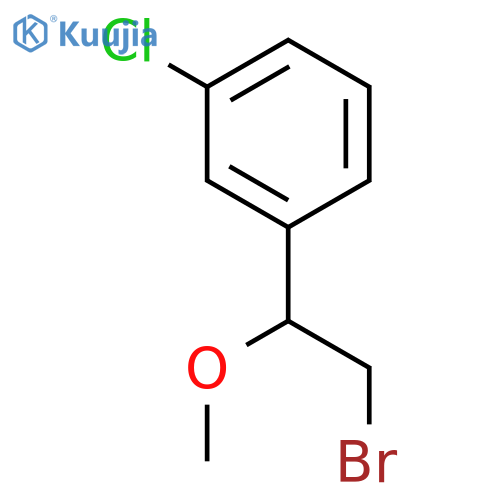

109332-87-8 structure

商品名:1-(2-bromo-1-methoxyethyl)-3-chlorobenzene

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1-(2-bromo-1-methoxyethyl)-3-chloro-

- 1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene

- 109332-87-8

- AKOS011393234

- CS-0299775

- EN300-1133221

- 1-(2-bromo-1-methoxyethyl)-3-chlorobenzene

-

- インチ: InChI=1S/C9H10BrClO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3

- InChIKey: PVECFVZGBLLWTH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 247.96036Da

- どういたいしつりょう: 247.96036Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 9.2Ų

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1133221-2.5g |

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 2.5g |

$1509.0 | 2023-10-26 | |

| Enamine | EN300-1133221-0.05g |

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 0.05g |

$647.0 | 2023-10-26 | |

| Enamine | EN300-1133221-0.25g |

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 0.25g |

$708.0 | 2023-10-26 | |

| Enamine | EN300-1133221-5g |

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 5g |

$2235.0 | 2023-10-26 | |

| Enamine | EN300-1133221-0.1g |

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 0.1g |

$678.0 | 2023-10-26 | |

| Enamine | EN300-1133221-1g |

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 1g |

$770.0 | 2023-10-26 | |

| Enamine | EN300-1133221-0.5g |

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 0.5g |

$739.0 | 2023-10-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370445-50mg |

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 50mg |

¥16848.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370445-100mg |

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 100mg |

¥17642.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370445-1g |

1-(2-Bromo-1-methoxyethyl)-3-chlorobenzene |

109332-87-8 | 95% | 1g |

¥25056.00 | 2024-08-09 |

1-(2-bromo-1-methoxyethyl)-3-chlorobenzene 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

109332-87-8 (1-(2-bromo-1-methoxyethyl)-3-chlorobenzene) 関連製品

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量